
azanide;1,3-dimethyl-9H-purine-2,6-dione;ruthenium(8+);chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of azanide;1,3-dimethyl-9H-purine-2,6-dione;ruthenium(8+);chloride typically involves the coordination of ruthenium with theophylline and azanide. One common method involves dissolving theophylline in ethanol and adding ruthenium chloride under controlled conditions. The reaction mixture is then stirred and heated to facilitate the formation of the complex .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. Advanced techniques like crystallization and chromatography may be employed for purification .
化学反応の分析
Types of Reactions
Azanide;1,3-dimethyl-9H-purine-2,6-dione;ruthenium(8+);chloride can undergo various chemical reactions, including:
Oxidation: The ruthenium center can participate in oxidation reactions, potentially altering the oxidation state of the metal.
Reduction: The compound can also undergo reduction reactions, where the ruthenium center gains electrons.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction may produce lower oxidation state complexes. Substitution reactions can result in new complexes with different ligands .
科学的研究の応用
Azanide;1,3-dimethyl-9H-purine-2,6-dione;ruthenium(8+);chloride has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to the unique properties of ruthenium.
Biology: The compound’s interaction with biological molecules makes it a candidate for studying enzyme inhibition and protein binding.
Medicine: Research is ongoing into its potential as an anti-cancer agent due to the cytotoxic properties of ruthenium complexes.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
作用機序
The mechanism of action of azanide;1,3-dimethyl-9H-purine-2,6-dione;ruthenium(8+);chloride involves the interaction of the ruthenium center with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their function. The compound may also inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and target molecules .
類似化合物との比較
Similar Compounds
1,3-Dimethyluric acid: Similar to theophylline but with different substituents.
Ruthenium(III) chloride: A simpler ruthenium complex without theophylline and azanide.
Theophylline: The base molecule without coordination to ruthenium and azanide.
Uniqueness
Azanide;1,3-dimethyl-9H-purine-2,6-dione;ruthenium(8+);chloride is unique due to the combination of theophylline and ruthenium, which imparts distinct chemical and biological properties.
特性
分子式 |
C7H18ClN9O2Ru+2 |
|---|---|
分子量 |
396.8 g/mol |
IUPAC名 |
azanide;1,3-dimethyl-9H-purine-2,6-dione;ruthenium(8+);chloride |
InChI |
InChI=1S/C7H8N4O2.ClH.5H2N.Ru/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;;;;;;;/h3H,1-2H3,(H,8,9);1H;5*1H2;/q;;5*-1;+8/p-1 |
InChIキー |
NOZKLQIVUAGQBZ-UHFFFAOYSA-M |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=CN2.[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].[Ru+8] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


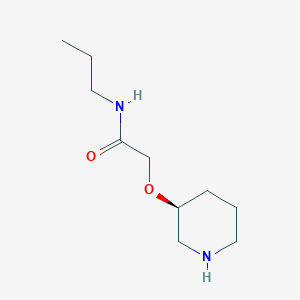
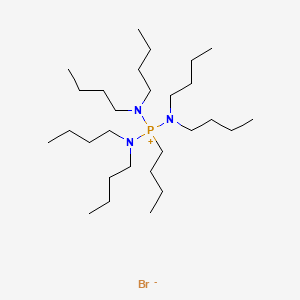
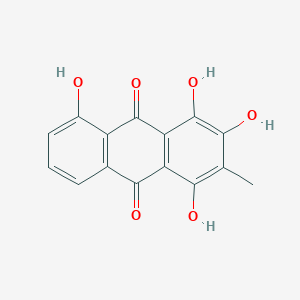
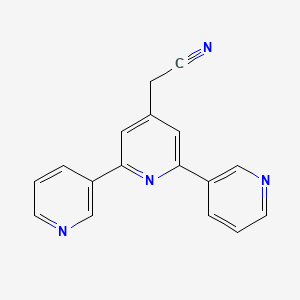
![4,6,10-Trioxa-5-phosphahexacosanoicacid,2-amino-5-hydroxy-11-oxo-8-[(1-oxohexadecyl)oxy]-,5-oxide,sodiumsalt,(2S,8R)-](/img/structure/B13141445.png)


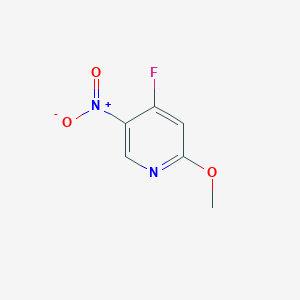

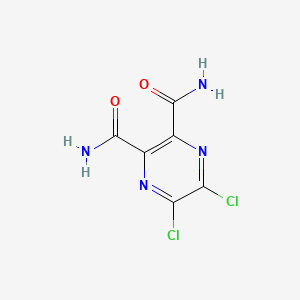

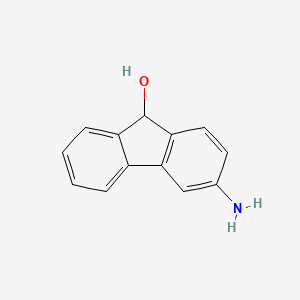
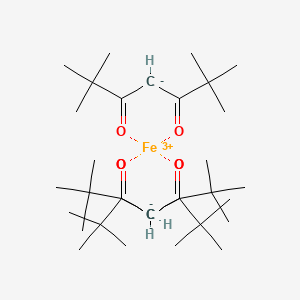
![sodium;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13141500.png)
